[4-(Trifluoromethoxy)phenyl]methyl acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-(trifluoromethoxy)phenyl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-7(14)15-6-8-2-4-9(5-3-8)16-10(11,12)13/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOJDDUQYRSCSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC=C(C=C1)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 4 Trifluoromethoxy Phenyl Methyl Acetate and Analogous Structures
Methodologies for the Regioselective Introduction of the Trifluoromethoxy Group onto Aromatic Rings
The regioselective synthesis of aryl trifluoromethyl ethers is a significant challenge in organic chemistry. nih.gov A variety of methods have been developed to address this, ranging from classical approaches to modern, more sustainable techniques. mdpi.comnih.gov
One of the earliest methods for synthesizing aryl trifluoromethyl ethers involves a two-step process starting from the corresponding anisole. nih.gov This classical approach first involves the chlorination of the methoxy (B1213986) group to form a trichloromethyl ether (-OCCl₃), followed by a halogen-fluorine exchange reaction. mdpi.comnih.gov
The initial chlorination is typically carried out using strong chlorinating agents like phosphorus pentachloride (PCl₅) at high temperatures. nih.gov The subsequent fluorine exchange is then accomplished using reagents such as antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅) or anhydrous hydrogen fluoride (B91410) (HF). nih.gov While this method has been historically significant, its application is often limited by harsh reaction conditions, the use of corrosive and toxic reagents, and poor functional group tolerance. mdpi.comnih.gov
Table 1: Key Reagents in Classical Halogen-Fluorine Exchange
| Step | Reagent | Conditions |
|---|---|---|
| Chlorination | Phosphorus pentachloride (PCl₅) | High temperature (~200 °C) nih.gov |
A more versatile method for the synthesis of aryl trifluoromethyl ethers is the oxidative desulfurization-fluorination of xanthates. mdpi.comnih.gov This protocol involves the conversion of a phenol (B47542) to its corresponding xanthate, which is then treated with a fluorinating agent and an oxidant. mdpi.comnih.gov
A common procedure utilizes a combination of hydrogen fluoride-pyridine (HF-Py) and an N-haloimide oxidant such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) or N-bromosuccinimide (NBS). mdpi.comnih.govlookchem.com This method is applicable to a wide range of aromatic and aliphatic alcohols and demonstrates good functional group tolerance. mdpi.com However, the use of a large excess of the HF-Py complex often necessitates special equipment. mdpi.com More recent modifications of this method employ reagents like XtalFluor-E in combination with an oxidant, offering an alternative fluorinating system. mdpi.com
Table 2: Reagents for Oxidative Desulfurization-Fluorination
| Fluorinating Agent | Oxidant | Substrate |
|---|---|---|
| Hydrogen fluoride-pyridine (HF-Py) | 1,3-dibromo-5,5-dimethylhydantoin (DBH) | Xanthates mdpi.comnih.gov |
| Hydrogen fluoride-pyridine (HF-Py) | N-bromosuccinimide (NBS) | Xanthates nih.gov |
The direct introduction of the trifluoromethoxy group via a nucleophilic pathway has been challenging due to the instability and poor nucleophilicity of the trifluoromethoxide anion. nih.gov However, the development of specialized reagents has made this approach more feasible.
Tris(dimethylamino)sulfonium trifluoromethoxide (TAS-OCF₃) is a key reagent in this category. nih.gov It can be generated in situ and has been successfully used in the silver-mediated cross-coupling reactions with functionalized aryl stannanes and aryl boronic acids to produce aryl trifluoromethyl ethers. nih.gov This method has been applied to complex molecules, demonstrating its potential in late-stage functionalization. nih.gov More recently, N-trifluoromethoxyphthalimide has been reported as a stable solid reagent that can release the OCF₃ anion under mild conditions for the nucleophilic trifluoromethoxylation of various alkyl electrophiles. researchgate.net
Electrophilic trifluoromethoxylation provides a direct route to aryl trifluoromethyl ethers from phenols. This approach utilizes reagents that can deliver an electrophilic "CF₃O⁺" equivalent.
Hypervalent iodine reagents, such as Togni's reagents, have been employed for the O-trifluoromethylation of phenols. mdpi.comnih.gov These reactions can be performed under mild conditions and tolerate a wide range of functional groups. nih.gov Another class of reagents, the Umemoto reagents, which are O-(trifluoromethyl)dibenzofuranium salts, can also be used for the electrophilic trifluoromethylation of phenols, although often at very low temperatures. mdpi.comnih.gov
A recent development in this area involves a novel protocol for the trifluoromethoxylation of arenes and heteroarenes through the trifluoromethylation of protected N-(hetero)aryl-N-hydroxylamines followed by an intramolecular rearrangement of the intermediate. nih.gov This method provides access to ortho-trifluoromethoxylated anilines and related heterocycles. nih.gov
Mechanochemistry, which involves chemical reactions induced by mechanical force, offers a sustainable and efficient alternative to traditional solution-based synthesis. A mechanochemical protocol has been developed for the selective substitution of an aromatic amino group with a trifluoromethoxy functionality. acs.org
This method utilizes a pyrylium (B1242799) tetrafluoroborate (B81430) to activate the aromatic amine, forming a pyridinium (B92312) salt intermediate. acs.org Subsequent reaction with a nucleophilic OCF₃ source, such as 1-methyl-1,4-diazabicyclo[2.2.2]octan-1-ium trifluoromethoxide salt, under ball-milling conditions affords the corresponding aryl trifluoromethyl ether in high yields. acs.org This one-pot procedure is rapid and tolerates a variety of functional groups. acs.org A similar mechanochemical strategy has also been reported for the decarbonylative transformation of primary aromatic amides into trifluoromethoxy arenes. rsc.org
In response to growing environmental concerns about per- and polyfluoroalkyl substances (PFAS), there is a significant effort to develop PFAS-free synthetic methods. sciencedaily.compharmanow.liveuva.nl A recently developed procedure avoids the use of PFAS reagents by employing cesium fluoride as the fluorine source. sciencedaily.compharmanow.liveuva.nl
This method, often carried out in a flow chemistry setup, allows for the trifluoromethylation of molecules containing sulfur, nitrogen, or oxygen atoms. pharmanow.live The use of flow chemistry provides a safer and more controlled reaction environment. pharmanow.live This sustainable approach is poised to have a significant impact on the environmentally friendly production of fluorinated pharmaceuticals and agrochemicals. sciencedaily.compharmanow.liveuva.nleuropeanpharmaceuticalreview.com
Esterification Chemistry for the Formation of Benzyl (B1604629) Acetates and Related Aryl Esters
The formation of the ester linkage in benzyl acetates is a cornerstone of organic synthesis. A variety of methods have been developed, ranging from classical acid-catalyzed reactions to modern catalytic systems, each with its own set of advantages and limitations. The choice of method often depends on factors such as substrate reactivity, desired yield, and reaction conditions.
Direct Esterification of Carboxylic Acids with Benzylic Alcohols
Direct esterification, often referred to as Fischer esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. chegg.com In the context of [4-(Trifluoromethoxy)phenyl]methyl acetate (B1210297) synthesis, this would involve the reaction of acetic acid with [4-(trifluoromethoxy)phenyl]methanol.
The reaction is an equilibrium process, and to drive it towards the product, an excess of one reactant (typically the less expensive one) is used, or the water formed as a byproduct is removed. nih.gov The trifluoromethoxy group is a moderate electron-withdrawing group, which can slightly decrease the nucleophilicity of the benzylic alcohol compared to unsubstituted benzyl alcohol. However, this effect is generally not prohibitive for direct esterification.
Commonly used acid catalysts include sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid. scispace.com The use of solid acid catalysts is also prevalent due to their ease of separation and reusability. geniusjournals.org
| Reactant 1 | Reactant 2 | Catalyst | Key Features |
| [4-(Trifluoromethoxy)phenyl]methanol | Acetic Acid | Strong Acid (e.g., H₂SO₄) | Equilibrium-driven; requires water removal or excess reactant. |
| Benzyl Alcohol | Acetic Acid | Ionic Liquids (e.g., [EMIM][HSO₄]) | Greener alternative to mineral acids; can be recycled. nih.gov |
| Benzyl Alcohol | Acetic Acid | Strong Acid Cation Exchange Resin | Heterogeneous catalyst, easy to remove from the reaction mixture. geniusjournals.org |
Acylation of Benzylic Alcohols using Carboxylic Acid Derivatives (e.g., Acid Chlorides, Anhydrides)
A more reactive approach to ester synthesis involves the use of carboxylic acid derivatives such as acid chlorides and anhydrides. These reagents are more electrophilic than the parent carboxylic acid and react readily with alcohols, often without the need for a strong acid catalyst.
The reaction of [4-(trifluoromethoxy)phenyl]methanol with acetyl chloride or acetic anhydride (B1165640) provides an irreversible route to [4-(Trifluoromethoxy)phenyl]methyl acetate. These reactions are typically carried out in the presence of a weak base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride or acetic acid byproduct. libretexts.org 4-(Dimethylamino)pyridine (DMAP) is often used as a highly efficient nucleophilic catalyst, particularly for less reactive or sterically hindered alcohols. chegg.com
The general mechanism for acylation with acetic anhydride in the presence of a base like pyridine involves the activation of the anhydride by the nucleophilic catalyst, followed by attack of the alcohol. libretexts.org
| Alcohol | Acylating Agent | Catalyst/Base | Typical Conditions |
| [4-(Trifluoromethoxy)phenyl]methanol | Acetyl Chloride | Pyridine or Triethylamine | Anhydrous conditions, often at room temperature. |
| [4-(Trifluoromethoxy)phenyl]methanol | Acetic Anhydride | Pyridine or DMAP | Anhydrous conditions, can proceed at room temperature. chegg.com |
| Benzyl Alcohol | Acetic Anhydride | Expansive Graphite | Mild and efficient catalysis. niscpr.res.in |
Catalytic Approaches in Ester Synthesis (e.g., Noble-Metal Catalysis, Brønsted and Lewis Acid Catalysis, Heterogeneous Catalysis, DBU)
A wide array of catalysts can be employed to facilitate ester synthesis, offering advantages in terms of efficiency, selectivity, and environmental impact.
Noble-Metal Catalysis: While less common for simple esterifications, palladium catalysts have been used for the direct benzylation of carboxylic acids with toluene (B28343) derivatives, representing a C-H activation approach. organic-chemistry.org
Brønsted and Lewis Acid Catalysis: This is the most traditional form of catalysis for esterification. Brønsted acids, like sulfuric acid, protonate the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. chegg.com Lewis acids, such as zinc chloride or iron(III) chloride, coordinate to the carbonyl oxygen to achieve the same effect. scispace.comnih.gov Iron(III) chloride has been shown to catalyze the etherification of benzyl alcohols and can also be involved in transesterification processes. nih.gov
Heterogeneous Catalysis: The use of solid catalysts simplifies product purification and catalyst recycling. Examples include ion-exchange resins, zeolites, and heteropolyacids. scispace.comgeniusjournals.org These catalysts provide acidic sites on a solid support.
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): DBU is a non-nucleophilic strong base that can also act as a nucleophilic catalyst in certain reactions. It has been effectively used in esterification reactions, particularly in transesterifications and acylations.
| Catalysis Type | Catalyst Example | Application |
| Brønsted Acid | p-Toluenesulfonic acid | Direct esterification of alcohols and carboxylic acids. scispace.com |
| Lewis Acid | Iron(III) chloride | Etherification and transesterification of benzylic alcohols. nih.gov |
| Heterogeneous | Strong acid cation exchange resin | Synthesis of benzyl acetate from benzyl alcohol and acetic acid. geniusjournals.org |
| Organocatalysis | DBU | Can be used in acylation reactions. |
Cross-Dehydrogenative Coupling (CDC) Reactions for Aryl Ester Formation
Cross-dehydrogenative coupling (CDC) represents a modern and atom-economical approach to bond formation. For aryl ester synthesis, this can involve the direct coupling of a C-H bond with an O-H bond of a carboxylic acid. An example is the esterification of primary benzylic C-H bonds with carboxylic acids using an oxidant like di-tert-butyl peroxide, often catalyzed by iron(III) complexes. organic-chemistry.org This method allows for the synthesis of benzyl esters directly from toluene derivatives and carboxylic acids.
One-Pot and Multicomponent Reaction Strategies
One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules in a single reaction vessel, avoiding the isolation of intermediates. While specific MCRs for this compound are not extensively documented, the principles of MCRs can be applied to ester synthesis. For instance, a reaction could be designed where the benzylic alcohol is generated in situ and subsequently esterified.
Optimization of Reaction Conditions and Isolation Procedures for this compound Synthesis
The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing reaction time and byproducts. For the synthesis of this compound, several parameters can be adjusted depending on the chosen synthetic route.
Optimization of Reaction Conditions:
Catalyst Loading: The amount of catalyst can significantly impact the reaction rate. For acid-catalyzed reactions, a balance must be struck to ensure a reasonable rate without promoting side reactions like ether formation from the benzyl alcohol.
Temperature: Higher temperatures generally increase the reaction rate but can also lead to decomposition or side reactions. The optimal temperature will depend on the stability of the reactants and products.
Reactant Stoichiometry: In equilibrium-driven reactions like Fischer esterification, using an excess of one reactant can shift the equilibrium towards the product. For acylation reactions, a slight excess of the acylating agent is often used to ensure complete conversion of the alcohol.
Solvent: The choice of solvent can influence reaction rates and equilibria. For direct esterification, a solvent that allows for azeotropic removal of water (e.g., toluene) can be beneficial. For acylations, a non-protic solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) is typically used.
Isolation and Purification Procedures:
Following the reaction, a standard work-up procedure is typically employed. This often involves:
Quenching the reaction: This may involve adding water or a basic solution to neutralize the catalyst and unreacted reagents.
Extraction: The product is extracted into an organic solvent such as ethyl acetate or dichloromethane.
Washing: The organic layer is washed with water, brine, and sometimes a mild base (like sodium bicarbonate solution) to remove any remaining acid or water-soluble impurities.
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
The crude product is then purified, most commonly by column chromatography on silica (B1680970) gel. rsc.org The choice of eluent is critical for achieving good separation. A mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate) is typically used. The polarity of the eluent is adjusted to achieve an appropriate retention factor (Rf) for the product on a thin-layer chromatography (TLC) plate, which is used to monitor the separation. For this compound, a relatively non-polar eluent system would be expected to be effective.
| Step | Procedure | Purpose |
| Work-up | Aqueous wash, extraction with organic solvent. | Removal of catalyst, unreacted reagents, and water-soluble byproducts. |
| Drying | Use of anhydrous salts (e.g., Na₂SO₄). | Removal of residual water from the organic phase. |
| Concentration | Rotary evaporation. | Removal of the organic solvent to yield the crude product. |
| Purification | Column chromatography (Silica gel). | Separation of the desired product from impurities. rsc.org |
Solvent Selection and Reaction Temperature Control
The choice of solvent and the precise control of reaction temperature are critical factors that significantly influence the rate, yield, and purity of the acetylation reaction to form this compound and analogous structures. The selection of an appropriate solvent can affect reactant solubility, reaction kinetics, and the equilibrium position of the esterification.
Research into the acetylation of analogous compounds, such as 4-nitrobenzyl alcohol, has demonstrated the profound impact of the solvent on reaction efficiency. In a study comparing various solvents for an acetylation reaction using acetic anhydride, toluene was identified as the optimal choice, yielding the highest conversion rates. Other solvents like ethyl acetate, tetrahydrofuran (THF), dichloromethane, and acetonitrile (B52724) also facilitated the reaction, albeit with lower yields, while diethyl ether proved to be the least effective. mdpi.com For other related syntheses, dichloromethane is often the solvent of choice, particularly in reactions involving sensitive reagents. acs.org
Temperature control is equally crucial. For the production of benzyl acetate, a common analog, the reaction temperature is typically maintained within a range of 40 to 150°C. google.com A preferred range of 60 to 120°C is often employed to ensure a reasonable reaction rate while minimizing the formation of by-products like benzyl ether, which can occur at temperatures exceeding 150°C. google.com In some optimized, solvent-free systems for producing benzyl acetate, a temperature of 60°C has been found to be ideal. nih.govmdpi.com Conversely, many acetylation reactions can proceed efficiently at room temperature, particularly when using reactive acylating agents and effective catalysts. niscpr.res.in
The interplay between solvent and temperature is highlighted in the following table, which summarizes findings from the acetylation of a benzyl alcohol analog.
Table 1: Effect of Solvent on the Acetylation of 4-Nitrobenzyl Alcohol
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| Toluene | 24 | >99 |
| Ethyl Acetate | 24 | 93 |
| Acetonitrile | 48 | 90 |
| Dichloromethane | 48 | 85 |
| Tetrahydrofuran (THF) | 24 | 75 |
Data compiled from studies on the acetylation of 4-nitrobenzyl alcohol with acetic anhydride at room temperature. mdpi.com
Catalyst and Reagent Stoichiometry
The efficiency of the synthesis of this compound is heavily dependent on the choice of catalyst and the molar ratio of the reactants. The esterification of the corresponding alcohol, [4-(Trifluoromethoxy)phenyl]methanol, with an acetylating agent like acetic acid or acetic anhydride, is typically an equilibrium-limited process that requires a catalyst to achieve a high conversion in a reasonable timeframe.
A variety of catalysts can be employed, ranging from traditional mineral acids like sulfuric acid to solid acid catalysts and ionic liquids. scribd.comnih.gov For instance, in the Fischer esterification of benzyl alcohol with acetic acid, sulfuric acid is a common catalyst. scribd.com Heterogeneous catalysts, such as zeolites and sulfated metal oxides, are gaining traction due to their ease of separation and potential for reusability. nih.govanalis.com.my Studies on benzyl acetate synthesis have explored catalyst loadings ranging from 2.5% to 10% by weight. analis.com.my In one optimized process, a catalyst loading of 9% (w/w) was found to be most effective. nih.gov More sustainable approaches have utilized very low catalyst loadings, such as 1 mol% of VOSO₄, for the acetylation of phenols and alcohols. nih.gov
The stoichiometry of the reagents—the alcohol and the acetylating agent—is a key parameter to optimize. Using an excess of one reagent can shift the reaction equilibrium to favor product formation. Molar ratios of alcohol to acetic acid have been investigated across a wide range, including 1:1, 1:3, and 2:1. nih.govscribd.comresearchgate.net For example, an optimal alcohol-to-acid molar ratio of 1:3 was identified for one catalytic system, while another system performed best with a 2:1 ratio. nih.govresearchgate.net When using acetic anhydride as the acetylating agent, stoichiometric amounts or a slight excess are often sufficient, especially with an efficient catalyst. nih.gov
The following table summarizes various catalytic and stoichiometric conditions used in the synthesis of benzyl acetate analogs.
Table 2: Catalyst and Stoichiometry in Benzyl Acetate Synthesis
| Alcohol Substrate | Acetylating Agent | Catalyst | Alcohol:Acid Molar Ratio | Catalyst Loading | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Benzyl Alcohol | Acetic Acid | Sulfuric Acid | 1:1 | Catalytic | 94.3 | scribd.com |
| Benzyl Alcohol | Acetic Acid | Ionic Liquid [EMIM][HSO₄] | 1:1 | 0.66 molar ratio | 90.3 | nih.gov |
| Benzyl Alcohol | Acetic Acid | Zirconia-based | 1:3 | 0.5 g | 90.8 | researchgate.net |
| Benzyl Alcohol | Acetic Acid | S-Fe-MCM-48 | 2:1 | 9% (w/w) | >98 | nih.gov |
Chromatographic and Crystallization Techniques for Intermediate and Product Purification
Following the synthesis of this compound, purification is a critical step to isolate the target compound from unreacted starting materials, catalysts, and by-products. The primary methods employed for this purpose are chromatography and crystallization.
Column chromatography is a widely used technique for the purification of moderately polar compounds like benzylic acetates. Silica gel is the most common stationary phase. mdpi.comgoogle.com The mobile phase, or eluent, is typically a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate. mdpi.comgoogle.com By gradually increasing the polarity of the eluent (gradient elution), compounds can be separated based on their differential adsorption to the silica gel. For instance, a gradient of 10-30% ethyl acetate in hexane has been successfully used to purify trifluoromethyl-containing heterocyclic compounds. mdpi.com An isocratic system using a fixed ratio, such as 40:1 petroleum ether to ethyl acetate, has also been employed. google.com The progress of the separation is often monitored by thin-layer chromatography (TLC). google.com
Crystallization is an effective method for purifying solid products. uct.ac.za This technique relies on the principle that the solubility of a compound in a solvent is dependent on temperature. The crude product is dissolved in a minimum amount of a suitable hot solvent, and as the solution cools, the purified compound crystallizes out, leaving impurities behind in the solution. uct.ac.za The choice of solvent is crucial; an ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures. Mixed solvent systems, such as ethyl acetate/petroleum ether or ethyl acetate/hexane, are often used to achieve the desired solubility profile. mdpi.comgoogle.com For example, trifluoromethylated pyrazole (B372694) derivatives have been successfully crystallized from ethanol. mdpi.com The purification process is completed by isolating the crystals via filtration, washing them with a small amount of cold solvent to remove residual impurities, and then drying them. uct.ac.za
In many synthetic procedures, a preliminary work-up is performed before the final purification. This often involves washing the reaction mixture with aqueous solutions to remove acid or base catalysts and water-soluble impurities before proceeding to chromatography or crystallization. niscpr.res.in
Mechanistic Investigations of 4 Trifluoromethoxy Phenyl Methyl Acetate Reactivity
Elucidation of Reaction Mechanisms in Trifluoromethoxylation Processes
The introduction of the trifluoromethoxy (–OCF₃) group into organic molecules is a significant area of research due to the unique properties this group imparts, such as high lipophilicity and metabolic stability. nih.gov The formation of the aryl trifluoromethyl ether bond, as seen in [4-(Trifluoromethoxy)phenyl]methyl acetate (B1210297), can proceed through several mechanistic pathways.
Radical Pathways in Trifluoromethylation and Trifluoromethoxylation
Radical trifluoromethoxylation has emerged as a powerful strategy for forming C–OCF₃ bonds, particularly on aromatic substrates. researchgate.net These reactions typically involve the generation of the highly reactive trifluoromethoxy radical (•OCF₃). nih.govresearchgate.net
Key Research Findings:
Radical Generation: The •OCF₃ radical can be generated from various precursors. Visible-light photoredox catalysis is a common method, using bench-stable, photoactive reagents that release the •OCF₃ radical upon irradiation. nih.govresearchgate.net Mechanistic studies using electron paramagnetic resonance (EPR) have provided spectroscopic evidence for the formation of spin-trapped trifluoromethoxy radicals. researchgate.net
Reaction Mechanism: Once generated, the •OCF₃ radical can add to aromatic π-systems. nih.govresearchgate.net For instance, in the photocatalytic C-H trifluoromethoxylation of arenes, a photocatalyst absorbs visible light and enters an excited state. This excited catalyst can then induce the formation of the •OCF₃ radical from a suitable precursor. The radical then attacks the aromatic ring to form the trifluoromethoxylated product. nih.gov Mechanistic investigations have shown that a radical chain mechanism is often essential for achieving useful synthetic yields. acs.org
Trifluoromethylation vs. Trifluoromethoxylation: It is important to distinguish between trifluoromethylation (addition of a –CF₃ group) and trifluoromethoxylation (addition of an –OCF₃ group). While both can proceed via radical pathways, the precursors and intermediates differ. Radical trifluoromethylation often involves the generation of a trifluoromethyl radical (•CF₃), which can be sourced from reagents like Togni's reagent or via copper-mediated processes. nih.govacs.org The underlying principles of radical generation and subsequent reaction with a substrate are analogous.
Ionic Pathways: Nucleophilic and Electrophilic Mechanisms
Ionic pathways for trifluoromethoxylation involve intermediates that can be formally considered as a trifluoromethoxide anion (CF₃O⁻, nucleophilic) or a trifluoromethoxy cation (CF₃O⁺, electrophilic).
Nucleophilic Mechanisms: These strategies employ reagents that can deliver the CF₃O⁻ anion. nih.gov However, the development of these methods has been challenging due to the inherent instability of the trifluoromethoxide anion, which can readily decompose. nih.govmdpi.com Successful approaches often involve the in situ generation of the anion from a stable precursor, such as a trifluoromethyl arylsulfonate (TFMS), activated by a fluoride (B91410) source like cesium fluoride. mdpi.com The generated CF₃O⁻ then acts as a nucleophile. Oxidative trifluoromethylation is a related concept where a nucleophilic substrate reacts with a nucleophilic trifluoromethylating reagent in the presence of an oxidant. nih.gov
Electrophilic Mechanisms: Conceptually, these reactions involve an electrophilic "CF₃O⁺" species that reacts with a nucleophile, such as an electron-rich aromatic ring. In practice, this is achieved using reagents that can transfer an electrophilic trifluoromethoxy group. acs.org Hypervalent iodine reagents have been developed for electrophilic trifluoromethylation, and analogous principles apply to trifluoromethoxylation. acs.org The reaction proceeds by the attack of a nucleophile on the electrophilic reagent.
Role of Activated Intermediates (e.g., Trifluoromethylated Oxyanion Ester Intermediate, Pyridinium (B92312) Salt Intermediate)
The success of many modern trifluoromethoxylation reactions hinges on the use of specialized reagents that form highly reactive intermediates.
Pyridinium Salt Intermediates: Redox-active, cationic N-trifluoromethoxypyridinium salts have been developed as highly effective, bench-stable trifluoromethoxylating reagents. nih.govresearchgate.net Under visible light photocatalysis, these reagents undergo a redox fragmentation of the N–O bond to generate the trifluoromethoxy radical. researchgate.net This approach allows for the catalytic and selective formation of the •OCF₃ radical under mild, room-temperature conditions. nih.gov The derivatization of the pyridine (B92270) core is crucial for fine-tuning the reagent's properties. researchgate.net For example, N-trifluoromethoxy-4-cyano-pyridinium is used in the light-driven α-trifluoromethoxylation of ketones. acs.org
Metal-Based Intermediates: Silver salts play a crucial role in mediating certain trifluoromethoxylation reactions. Reagents like silver(I) trifluoromethoxide (AgOCF₃) can be generated in situ from a precursor and a silver salt (e.g., AgF). mdpi.com This reactive silver intermediate can then participate in reactions such as the halotrifluoromethoxylation of alkynes. mdpi.com
Other Intermediates: In some transformations, other activated species are key. For instance, the O-trifluoromethylation of N-(hetero)aryl-N-hydroxylamine derivatives, followed by an intramolecular migration of the OCF₃ group, proceeds through the heterolytic cleavage of the N–OCF₃ bond to form a short-lived ion pair intermediate consisting of a nitrenium ion and a trifluoromethoxide anion. nih.gov
Mechanistic Studies of Ester Hydrolysis and Transesterification of Acetate Esters
The methyl acetate portion of [4-(Trifluoromethoxy)phenyl]methyl acetate is susceptible to hydrolysis, a reaction in which the ester is cleaved into a carboxylic acid and an alcohol. ucoz.com This transformation can be catalyzed by either acid or base, and the specific mechanism depends on the reaction conditions and the structure of the ester. ucoz.comscribd.com The various mechanisms are systematically classified using Ingold notation. ucoz.com
Acid-Catalyzed Hydrolytic Cleavage Mechanisms
In acidic conditions, ester hydrolysis is a reversible equilibrium process. chemistrysteps.comlibretexts.org The reaction is typically driven to completion by using a large excess of water. libretexts.org The mechanism involves the activation of the ester's carbonyl group by protonation, which enhances its electrophilicity and facilitates nucleophilic attack by water. pearson.comyoutube.com
Key Research Findings:
AAC2 Mechanism (Acid-catalyzed, Acyl-oxygen cleavage, Bimolecular): This is the most common mechanism for the hydrolysis of simple esters like methyl acetate. ucoz.com
Protonation: The carbonyl oxygen of the ester is reversibly protonated by a hydronium ion (H₃O⁺). libretexts.orgyoutube.com
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the now more electrophilic carbonyl carbon, forming a tetrahedral intermediate. libretexts.orgyoutube.com
Proton Transfer: A proton is transferred from the attacking water moiety to the alkoxy oxygen. libretexts.org
Elimination: The protonated alcohol group is eliminated as a neutral alcohol molecule, and the carbonyl double bond is reformed.
Deprotonation: The resulting protonated carboxylic acid is deprotonated by water to yield the final carboxylic acid product and regenerate the acid catalyst (H₃O⁺). libretexts.org
AAL1 Mechanism (Acid-catalyzed, Alkyl-oxygen cleavage, Unimolecular): This mechanism is favored for esters with an alkyl group that can form a stable carbocation (e.g., tertiary alkyl, benzyl). ucoz.comchemistrysteps.com The cleavage occurs at the alkyl-oxygen bond.
Protonation: The carbonyl oxygen is protonated.
Carbocation Formation: The C-O single bond cleaves heterolytically in the rate-determining step, releasing the carboxylic acid and a stable carbocation. chemistrysteps.com
Nucleophilic Attack: The carbocation is rapidly attacked by water to form a protonated alcohol.
Deprotonation: The protonated alcohol is deprotonated to give the final alcohol product.
The table below summarizes the primary mechanisms for acid-catalyzed ester hydrolysis based on the Ingold classification. ucoz.com
| Mechanism | Full Name | Description | Common For |
|---|---|---|---|
| AAC1 | Acid-Catalysed Acyl-Oxygen Cleavage Unimolecular | Unimolecular cleavage of the acyl-oxygen bond. It is a rare mechanism. | Sterically hindered esters in strong acid. ucoz.com |
| AAC2 | Acid-Catalysed Acyl-Oxygen Cleavage Bimolecular | Bimolecular attack of water on the protonated carbonyl group. The most common mechanism. | Primary and secondary alcohol esters. ucoz.com |
| AAL1 | Acid-Catalysed Alkyl-Oxygen Cleavage Unimolecular | Unimolecular formation of a stable carbocation from the alkyl group. | Tertiary alcohol esters or others forming stable carbocations. ucoz.comchemistrysteps.com |
| AAL2 | Acid-Catalysed Alkyl-Oxygen Cleavage Bimolecular | Bimolecular SN2 attack by water on the alkyl group. Not observed in ester hydrolysis. ucoz.com | - |
Base-Promoted Hydrolytic Cleavage Mechanisms
Base-promoted hydrolysis, often called saponification, is effectively an irreversible process. ucoz.comchemistrysteps.com This is because the carboxylic acid formed in the reaction is immediately deprotonated by the strong base to form a carboxylate salt, which is resistant to further nucleophilic attack. chemistrysteps.comyoutube.com
Key Research Findings:
BAC2 Mechanism (Base-promoted, Acyl-oxygen cleavage, Bimolecular): This is the most common mechanism for base-promoted hydrolysis. ucoz.com
Nucleophilic Attack: The hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon of the ester. youtube.comyoutube.com
Tetrahedral Intermediate Formation: This attack forms a tetrahedral alkoxide intermediate. youtube.com
Elimination: The carbonyl double bond reforms, and the alkoxide ion (⁻OR) is expelled as the leaving group. youtube.com
Acid-Base Reaction: The expelled alkoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid in a fast, irreversible step. This produces the final products: a carboxylate salt and an alcohol. youtube.comyoutube.com
Because the base (e.g., hydroxide) is consumed in the reaction and not regenerated, it is more accurately described as "base-promoted" rather than "base-catalyzed". youtube.comyoutube.com
BAL1 Mechanism (Base-promoted, Alkyl-oxygen cleavage, Unimolecular): This is a rare mechanism, analogous to the AAL1 pathway, that occurs without acid catalysis in neutral or weakly basic solutions, but only for substrates that can form very stable carbocations. ucoz.com
The table below summarizes the primary mechanisms for base-promoted ester hydrolysis. ucoz.com
| Mechanism | Full Name | Description | Common For |
|---|---|---|---|
| BAC1 | Base-Promoted Acyl-Oxygen Cleavage Unimolecular | Unimolecular formation of an acylium ion. Never observed. ucoz.com | - |
| BAC2 | Base-Promoted Acyl-Oxygen Cleavage Bimolecular | Bimolecular attack of hydroxide on the carbonyl group. The most common mechanism. | Most esters. ucoz.com |
| BAL1 | Base-Promoted Alkyl-Oxygen Cleavage Unimolecular | Unimolecular formation of a stable carbocation from the alkyl group. | Substrates that form stable carbocations in neutral/weakly basic solution. ucoz.com |
| BAL2 | Base-Promoted Alkyl-Oxygen Cleavage Bimolecular | Bimolecular SN2 attack by hydroxide on the alkyl group. Very rare. | Simple esters like methyl esters under specific conditions. ucoz.com |
Transesterification Pathways with Various Alcohol Substrates
Transesterification is a crucial organic reaction that involves the exchange of the alkoxy group of an ester with that of an alcohol. For this compound, this process can be catalyzed by either acids or bases, with the reaction mechanism dictating the pathway and efficiency of the transformation. wikipedia.org The equilibrium nature of the reaction means that product distribution is dependent on the relative energies and concentrations of the reactants and products. wikipedia.org
Under basic conditions, the reaction proceeds via a nucleophilic acyl substitution mechanism. An alkoxide, generated by the deprotonation of the alcohol substrate by a strong base, acts as the nucleophile. masterorganicchemistry.com This alkoxide attacks the electrophilic carbonyl carbon of the this compound, leading to the formation of a tetrahedral intermediate. wikipedia.orgmasterorganicchemistry.com This intermediate then collapses, expelling the [4-(Trifluoromethoxy)phenyl]methoxide as the leaving group to yield the new ester.
In an acid-catalyzed pathway, a proton acid protonates the carbonyl oxygen of the ester, enhancing the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol substrate then attacks this activated carbonyl group, forming a tetrahedral intermediate. Following a series of proton transfer steps, the [4-(Trifluoromethoxy)phenyl]methanol is eliminated, and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final transesterified product. masterorganicchemistry.com
The choice of alcohol substrate significantly influences the reaction rate and equilibrium position. Steric hindrance and the nucleophilicity of the alcohol are key factors. Primary alcohols, being less sterically hindered and good nucleophiles, generally react faster than secondary alcohols, while tertiary alcohols react much more slowly. To drive the reaction to completion, the reactant alcohol is often used in large excess or the leaving alcohol ([4-(Trifluoromethoxy)phenyl]methanol) is removed from the reaction mixture as it is formed. wikipedia.orgmasterorganicchemistry.com
| Alcohol Substrate | Chemical Formula | Type | Relative Reactivity (Predicted) | Key Considerations |
|---|---|---|---|---|
| Methanol (B129727) | CH₃OH | Primary | High | Least sterically hindered, good nucleophile. Favorable equilibrium when used as a solvent. |
| Ethanol | C₂H₅OH | Primary | High | Slightly more hindered than methanol but still highly reactive. |
| Isopropanol | (CH₃)₂CHOH | Secondary | Moderate | Increased steric bulk around the hydroxyl group slows the nucleophilic attack. |
| tert-Butanol | (CH₃)₃COH | Tertiary | Low | Significant steric hindrance severely impedes the reaction. Elimination side reactions are possible under harsh conditions. |
Photochemical Electron Transfer Mechanisms for Ester Cleavage
The ester linkage in this compound can be cleaved under mild conditions using photochemical methods. This process is particularly relevant in the context of benzyl-derived protecting groups in organic synthesis. researchgate.net The mechanism typically involves a single electron transfer (SET) process initiated by a photocatalyst upon irradiation with visible light. researchgate.net
The general mechanism begins with the excitation of a photocatalyst (PC) by light to form its excited state (PC*). This excited photocatalyst is a potent electron acceptor and can efficiently transfer an electron from the aromatic ring of the benzyl (B1604629) moiety of this compound. researchgate.net This electron transfer generates a radical cation of the ester. The presence of the electron-withdrawing trifluoromethoxy group on the phenyl ring influences the electron density and the redox potential of the substrate, affecting the efficiency of this electron transfer step.
Following the formation of the radical cation, the benzylic C-O bond undergoes mesolytic cleavage. researchgate.net This fragmentation is driven by the formation of a stable [4-(Trifluoromethoxy)phenyl]methyl radical and an acetate cation equivalent. Subsequent reaction of the benzylic radical, often through hydrogen atom abstraction from the solvent or a co-catalyst, yields 4-(trifluoromethoxy)toluene, effectively cleaving the ester. This method is valued for its mild conditions and high selectivity, avoiding the harsh reagents often required for chemical cleavage. researchgate.net
| Component | Example | Function in the Mechanism |
|---|---|---|
| Substrate | This compound | Electron donor; contains the bond to be cleaved. |
| Photocatalyst | Acridinium salts, Phenolate-type catalysts | Absorbs light and initiates the single electron transfer (SET) process. researchgate.netdntb.gov.ua |
| Light Source | Visible light (e.g., blue LEDs) | Provides the energy to excite the photocatalyst. acs.org |
| Solvent/Co-catalyst | Acetonitrile (B52724), Butanethiol | Can act as a hydrogen atom donor to quench the benzyl radical intermediate. researchgate.net |
Electrophilic Aromatic Substitution (EAS) Patterns on the Trifluoromethoxy-Substituted Phenyl Ring
Directing Effects and Reactivity Modulation by the Trifluoromethoxy Group
The trifluoromethoxy (-OCF₃) group exerts a profound influence on the reactivity of the phenyl ring in this compound towards electrophilic aromatic substitution (EAS). This influence is a result of the interplay between two opposing electronic effects: a strong electron-withdrawing inductive effect (-I) and a weak electron-donating resonance effect (+M). reddit.combeilstein-journals.org
Despite its deactivating nature, the -OCF₃ group is an ortho, para-director. reddit.combeilstein-journals.org This directing effect is governed by the resonance effect, where the lone pairs on the oxygen atom can be delocalized into the π-system of the benzene (B151609) ring. This donation of electron density preferentially stabilizes the carbocation intermediates (arenium ions) formed during ortho and para attack, lowering the activation energy for these pathways relative to meta attack. vanderbilt.edu The repulsion between the fluorine lone pairs and the arene π-electrons can also increase electron density at the para position, making it a particularly favored site for substitution. nih.govresearchgate.net
Regioselectivity and Electronic Influences
The preference for ortho, para-substitution can be rationalized by examining the stability of the resonance structures of the Wheland intermediate formed upon electrophilic attack at each position.
Ortho and Para Attack: When the electrophile attacks at the ortho or para position, one of the resonance structures places the positive charge on the carbon atom directly bonded to the trifluoromethoxy group. The lone pairs on the oxygen atom can delocalize to stabilize this positive charge, creating an additional, relatively stable resonance contributor. vanderbilt.edu Although the strong -I effect of the -OCF₃ group is destabilizing to an adjacent positive charge, the +M effect provides a crucial stabilization that is not possible in the meta intermediate. beilstein-journals.org
Meta Attack: For meta attack, the positive charge in the resulting arenium ion is never located on the carbon bearing the -OCF₃ substituent. Therefore, the stabilizing resonance donation from the oxygen lone pairs cannot be invoked. youtube.com The transition state leading to the meta product is consequently higher in energy than those for ortho and para attack. libretexts.org
Due to the existing methyl acetate group at the para position, electrophilic substitution on this compound will occur at the positions ortho to the trifluoromethoxy group. The para position relative to the -OCF₃ is already occupied. The steric bulk of the -OCF₃ group is not as significant as its electronic influence, but it can play a role in the ortho:para ratio in other trifluoromethoxy-substituted benzenes, often favoring the less hindered para position. nih.gov
| Substituent | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect on Reactivity | Directing Effect |
|---|---|---|---|---|
| -OCH₃ (Methoxy) | Weakly withdrawing | Strongly donating | Activating | Ortho, Para |
| -OCF₃ (Trifluoromethoxy) | Strongly withdrawing | Weakly donating | Deactivating | Ortho, Para beilstein-journals.org |
| -CF₃ (Trifluoromethyl) | Strongly withdrawing | None (or weakly withdrawing via hyperconjugation) | Strongly deactivating | Meta vaia.com |
Other Significant Chemical Transformations Involving this compound
Oxidation Reactions of the Benzyl Acetate Moiety
The benzyl acetate moiety of this compound is susceptible to oxidation at the benzylic carbon. This transformation can selectively yield either the corresponding aldehyde, 4-(trifluoromethoxy)benzaldehyde, or be carried further to the carboxylic acid, 4-(trifluoromethoxy)benzoic acid, depending on the choice of oxidant and reaction conditions. ncert.nic.inresearchgate.net
The oxidation of the benzylic C-H bonds can be achieved using a variety of chemical oxidants. Strong oxidizing agents like potassium permanganate (B83412) or chromic oxide under vigorous conditions will typically oxidize the benzylic position directly to the carboxylic acid. ncert.nic.in Milder and more selective methods are often preferred to isolate the aldehyde intermediate. Reagents such as o-iodoxybenzoic acid (IBX) or systems like NaClO/TEMPO/Co(OAc)₂ have been shown to be effective for the oxidation of benzylic positions to carbonyl compounds. organic-chemistry.org
Modern synthetic methods, including mediator-free direct electro-oxidation, offer an alternative, environmentally benign approach to this transformation. scispace.com In such a process, an electric current is used to directly oxidize the benzyl acetate, potentially forming a benzyl radical intermediate which is then further oxidized to the aldehyde. scispace.com The electron-withdrawing nature of the para-trifluoromethoxy group can influence the oxidation potential of the substrate, making it more difficult to oxidize compared to electron-rich analogues. scispace.com The initial oxidation product, 4-(trifluoromethoxy)benzaldehyde, is itself a valuable synthetic intermediate. If not isolated, it can be further oxidized to 4-(trifluoromethoxy)benzoic acid upon treatment with common oxidizing agents. ncert.nic.in
| Oxidizing Agent/System | Typical Product | Reaction Conditions |
|---|---|---|
| Potassium permanganate (KMnO₄) | 4-(Trifluoromethoxy)benzoic acid | Strong, vigorous conditions (heat, basic/acidic) ncert.nic.in |
| Chromic oxide (CrO₃) | 4-(Trifluoromethoxy)benzoic acid | Strong, acidic conditions ncert.nic.in |
| o-Iodoxybenzoic acid (IBX) | 4-(Trifluoromethoxy)benzaldehyde | Mild, selective for aldehyde formation organic-chemistry.org |
| Direct Electro-oxidation | 4-(Trifluoromethoxy)benzaldehyde | Mediator-free, controlled potential scispace.com |
| NaClO/TEMPO/Co(OAc)₂ | 4-(Trifluoromethoxy)benzaldehyde | Catalytic, mild conditions organic-chemistry.org |
Reduction Reactions Affecting the Ester or Aromatic System
The reduction of this compound can selectively target the ester functionality, leaving the aromatic ring and the trifluoromethoxy group intact under appropriate conditions. The robust nature of the trifluoromethoxy group and the phenyl ring generally requires harsh conditions for reduction, allowing for chemoselective transformation of the methyl acetate group.
The primary method for the reduction of the ester group in this compound is the use of powerful hydride reagents, most notably lithium aluminum hydride (LiAlH₄). libretexts.org This reagent is a potent source of hydride ions (H⁻) and is well-established for its ability to reduce esters to primary alcohols. libretexts.org The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the departure of the methoxide (B1231860) leaving group and a subsequent second hydride attack on the intermediate aldehyde, which is then protonated upon workup to yield the corresponding primary alcohol, 4-(trifluoromethoxy)benzyl alcohol.
While direct experimental data for the reduction of this compound is not extensively reported, analogous reactions with similar substrates provide strong evidence for this transformation. For instance, the reduction of 4-alkoxy-3-(trifluoromethyl)benzoic acid derivatives to their corresponding benzyl alcohols has been successfully achieved using diisobutylaluminum hydride (DIBAL-H), a less reactive but more selective aluminum hydride reagent. googleapis.com This precedent suggests that the trifluoromethoxy group is stable under these reducing conditions and would not be compromised during the reduction of the ester.
Catalytic hydrogenation, another common reduction method, is less frequently employed for the reduction of esters to alcohols due to the requirement of high pressures and temperatures. However, it is a viable method for the reduction of the aromatic ring under forcing conditions, a transformation that is generally not observed with hydride reagents.
The table below summarizes the expected outcomes of the reduction of this compound with different reducing agents.
| Reagent | Functional Group Targeted | Product | Notes |
| Lithium Aluminum Hydride (LiAlH₄) | Ester | 4-(Trifluoromethoxy)benzyl alcohol | Standard and effective method for ester reduction. libretexts.org |
| Diisobutylaluminum Hydride (DIBAL-H) | Ester | 4-(Trifluoromethoxy)benzyl alcohol | Milder alternative to LiAlH₄, known to be compatible with trifluoromethyl groups. googleapis.com |
| Catalytic Hydrogenation (e.g., H₂/Ru-phosphine) | Aromatic System (under harsh conditions) | (4-Trifluoromethoxycyclohexyl)methanol | Requires high pressure and temperature; the ester may also be reduced. |
Functional Group Interconversions on the Phenyl Ring
The phenyl ring of this compound is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups. The trifluoromethoxy group (-OCF₃) is a key determinant of the regioselectivity of these reactions. Due to the high electronegativity of the fluorine atoms, the -OCF₃ group is electron-withdrawing via the inductive effect, which deactivates the aromatic ring towards electrophilic attack compared to benzene. However, the lone pairs on the oxygen atom can participate in resonance, directing incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the methyl acetate group, electrophilic substitution is expected to occur predominantly at the ortho position (positions 2 and 6) relative to the trifluoromethoxy group.
Halogenation:
Bromination and chlorination of the aromatic ring can be achieved using standard electrophilic halogenating agents. For instance, reaction with bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) would be expected to yield [2-Bromo-4-(trifluoromethoxy)phenyl]methyl acetate.
Nitration:
Nitration can be accomplished by treating the compound with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). cerritos.edu This generates the nitronium ion (NO₂⁺), a powerful electrophile, which would then attack the aromatic ring, primarily at the ortho position, to give [2-Nitro-4-(trifluoromethoxy)phenyl]methyl acetate.
Friedel-Crafts Reactions:
Friedel-Crafts alkylation and acylation reactions are also plausible, though the deactivating nature of the trifluoromethoxy group may necessitate harsher reaction conditions. For example, Friedel-Crafts acylation with acetyl chloride (CH₃COCl) and a Lewis acid catalyst like aluminum chloride (AlCl₃) would be expected to introduce an acetyl group at the ortho position, yielding [2-Acetyl-4-(trifluoromethoxy)phenyl]methyl acetate.
The table below outlines representative functional group interconversion reactions on the phenyl ring of this compound.
| Reaction | Reagents | Expected Major Product |
| Bromination | Br₂, FeBr₃ | [2-Bromo-4-(trifluoromethoxy)phenyl]methyl acetate |
| Nitration | HNO₃, H₂SO₄ | [2-Nitro-4-(trifluoromethoxy)phenyl]methyl acetate |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | [2-Acetyl-4-(trifluoromethoxy)phenyl]methyl acetate |
It is important to note that in all these reactions, the ester group is expected to remain intact, provided that the reaction conditions are not overly harsh to induce hydrolysis or other side reactions. The synthesis of derivatives of 4-(trifluoromethoxy)benzyl alcohol and its bromide further supports the feasibility of performing chemical transformations on this substituted phenyl system. guidechem.com
Advanced Spectroscopic and Analytical Characterization for Structural Confirmation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For [4-(Trifluoromethoxy)phenyl]methyl acetate (B1210297), ¹H, ¹³C, and ¹⁹F NMR spectroscopy are utilized to map out the proton and carbon frameworks and to confirm the presence and environment of the trifluoromethoxy group.
Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of protons in a molecule. In the case of the closely related analogue, 4-(trifluoromethyl)benzyl acetate, the ¹H NMR spectrum, typically recorded in a deuterated solvent like chloroform (B151607) (CDCl₃), reveals distinct signals for each type of proton. rsc.org
The aromatic protons on the benzene (B151609) ring typically appear as a set of doublets due to ortho-coupling. The protons ortho to the trifluoromethyl group are deshielded and resonate at a higher chemical shift (δ) compared to the protons meta to this group. rsc.org The benzylic protons (CH₂) of the acetate group appear as a singlet, as there are no adjacent protons to couple with. The methyl protons (CH₃) of the acetate group also present as a singlet at a characteristic upfield position. rsc.org
Table 1: ¹H NMR Spectroscopic Data for 4-(trifluoromethyl)benzyl acetate rsc.org
| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
|---|---|---|---|
| Aromatic (2H) | 7.62 | d | 8.1 |
| Aromatic (2H) | 7.47 | d | 8.0 |
| Benzylic (CH₂) | 5.16 | s | - |
Note: Data is for the analogue 4-(trifluoromethyl)benzyl acetate and serves as a representative example.
Carbon-13 NMR (¹³C NMR) is used to determine the number and types of carbon atoms in a molecule. The spectrum for 4-(trifluoromethyl)benzyl acetate shows distinct resonances for the carbonyl carbon of the acetate group, the benzylic carbon, the methyl carbon of the acetate, and the aromatic carbons. rsc.org
A key feature in the ¹³C NMR spectrum of fluorine-containing compounds is the presence of carbon-fluorine coupling (C-F coupling). The carbon atom of the trifluoromethyl group appears as a quartet due to coupling with the three fluorine atoms. The aromatic carbon directly attached to the trifluoromethyl group also exhibits coupling, though with a smaller coupling constant. rsc.org
Table 2: ¹³C NMR Spectroscopic Data for 4-(trifluoromethyl)benzyl acetate rsc.org
| Carbon Atom | Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) | Coupling Constant (J) Hz |
|---|---|---|---|
| Carbonyl (C=O) | 170.84 | s | - |
| Aromatic (C-CF₃) | 130.51 | q | 32.6 |
| Aromatic (CH) | 128.31 | s | - |
| Aromatic (CH) | 125.67 | q | 3.8 |
| Trifluoromethyl (CF₃) | 124.14 | q | 272.0 |
| Benzylic (CH₂) | 65.44 | s | - |
Note: Data is for the analogue 4-(trifluoromethyl)benzyl acetate and serves as a representative example. Some aromatic signals are not listed for simplicity.
Fluorine-19 NMR (¹⁹F NMR) is a powerful technique specifically for analyzing fluorine-containing compounds. The trifluoromethoxy group (OCF₃) in [4-(Trifluoromethoxy)phenyl]methyl acetate would be expected to show a single resonance in the ¹⁹F NMR spectrum, as the three fluorine atoms are chemically equivalent. The chemical shift of this signal is characteristic of the trifluoromethoxy group attached to an aromatic ring. For the analogue 4-(trifluoromethyl)benzyl acetate, the trifluoromethyl group appears as a singlet at approximately -62.57 ppm. rsc.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental formula of a compound. For 4-(trifluoromethyl)benzyl acetate, the calculated exact mass for the molecular formula C₁₀H₉F₃O₂ is 218.0555. rsc.org Experimental HRMS data would be expected to be in very close agreement with this calculated value, typically within a few parts per million (ppm), confirming the elemental composition of the molecule. rsc.org
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an excellent method for assessing the purity of volatile compounds like this compound.
In a GC-MS analysis, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a fingerprint for each component, allowing for its identification. The purity of the sample can be determined by the relative area of the peak corresponding to the target compound in the gas chromatogram. Analysis of benzyl (B1604629) acetate and related compounds is routinely performed using GC-MS. rsc.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When subjected to infrared radiation, molecules absorb energy at specific frequencies corresponding to the vibrations of their chemical bonds. For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands that confirm the presence of its key functional moieties: the ester group, the aromatic ring, and the trifluoromethoxy group.
The ester functional group would be readily identifiable by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing in the region of 1750-1735 cm⁻¹. Another significant band for the ester group is the C-O stretching vibration, which would likely be observed in the 1300-1000 cm⁻¹ range.
The aromatic phenyl ring would produce several characteristic bands. The C-H stretching vibrations of the aromatic protons would appear above 3000 cm⁻¹. The C=C stretching vibrations within the ring would give rise to absorptions in the 1600-1450 cm⁻¹ region. Furthermore, the substitution pattern on the benzene ring can often be inferred from the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ range.
The trifluoromethoxy (-OCF₃) group is expected to show strong absorption bands due to the C-F stretching vibrations. These are typically found in the 1300-1000 cm⁻¹ region and can sometimes overlap with other absorptions, such as the C-O stretch of the ester. The presence of multiple strong bands in this region would be a key indicator of the trifluoromethoxy substituent.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Aromatic Ring | C-H Stretch | 3100-3000 |
| C=C Stretch | 1600-1450 | |
| Ester | C=O Stretch | 1750-1735 |
| C-O Stretch | 1300-1000 | |
| Trifluoromethoxy | C-F Stretch | 1300-1000 (strong, multiple bands) |
| Methyl Group | C-H Stretch | 2980-2870 |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen, etc.) present in a compound. This experimental data is then compared with the theoretical percentages calculated from the compound's proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's empirical formula and is a crucial measure of its purity.
The molecular formula for this compound is C₁₀H₉F₃O₃. The theoretical elemental composition can be calculated based on the atomic weights of its constituent elements.
The validation of the empirical formula of a synthesized batch of this compound would involve the combustion of a small, precisely weighed sample. The resulting combustion products (CO₂, H₂O) are collected and weighed, from which the percentages of carbon and hydrogen in the original sample can be determined. The percentage of oxygen is often determined by difference. The fluorine content can be determined by other specific analytical methods. For a pure sample, the experimentally determined percentages should be within ±0.4% of the calculated theoretical values.
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Theoretical Mass Percentage (%) |
| Carbon | C | 12.01 | 10 | 120.10 | 51.31 |
| Hydrogen | H | 1.01 | 9 | 9.09 | 3.88 |
| Fluorine | F | 19.00 | 3 | 57.00 | 24.34 |
| Oxygen | O | 16.00 | 3 | 48.00 | 20.49 |
| Total | 234.19 | 100.00 |
X-ray Diffraction (XRD) for Solid-State Molecular Structure Determination
X-ray diffraction (XRD) is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method can provide definitive proof of a molecule's structure, including bond lengths, bond angles, and conformational details. For this compound, a single-crystal XRD study would yield a detailed model of its solid-state structure, provided that a suitable single crystal can be grown.
The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots of varying intensity. By analyzing the positions and intensities of these diffracted spots, the electron density map of the molecule can be constructed, and from this, the positions of the individual atoms can be determined.
Chromatographic Techniques for Purity and Quantitative Analysis
Chromatographic methods are essential for separating the components of a mixture and for determining the purity of a substance. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are two of the most widely used chromatographic techniques in organic chemistry.
High-performance liquid chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds in a liquid mobile phase. For the analysis of this compound, a reversed-phase HPLC method would likely be employed.
In a typical reversed-phase setup, a nonpolar stationary phase (such as a C18-modified silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to its moderate polarity, this compound would be retained on the column and then eluted by the mobile phase. A UV detector would be suitable for detection, as the phenyl ring of the compound absorbs UV light.
The purity of a sample of this compound can be assessed by the presence of a single major peak in the chromatogram. The area of this peak is proportional to the concentration of the compound, allowing for quantitative analysis when calibrated with standards of known concentration. While a specific HPLC method for this compound is not detailed in the available literature, methods for similar compounds like benzyl acetate often utilize a C18 column with a mobile phase of acetonitrile and water. sielc.comresearchgate.netselleck.co.jprsc.org
| Parameter | Typical Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of acetonitrile and water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength corresponding to the absorbance maximum of the analyte (e.g., 254 nm) |
| Injection Volume | 10-20 µL |
| Expected Outcome | A single major peak for a pure sample, with the retention time being a characteristic of the compound under the given conditions. |
Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. This compound, with an expected boiling point suitable for GC analysis, can be effectively characterized using this method.
In GC, a sample is vaporized and injected into a heated column containing a stationary phase. An inert carrier gas (the mobile phase) carries the vaporized sample through the column. Separation occurs based on the compound's boiling point and its interactions with the stationary phase. A flame ionization detector (FID) is commonly used for the detection of organic compounds.
GC analysis of this compound would provide information on its purity. A pure sample would be represented by a single peak in the gas chromatogram. The presence of other peaks would indicate impurities. The retention time of the peak is a characteristic of the compound and can be used for identification by comparison with a reference standard. Quantitative analysis can be performed by integrating the peak area. Given the trifluoromethyl group, an electron capture detector (ECD) could also be a sensitive option for detection. Methods for related trifluoromethoxy-substituted aromatic compounds have been successfully developed, suggesting the feasibility of GC for this analyte. researchgate.net
| Parameter | Typical Condition |
| Column | Capillary column with a nonpolar or medium-polarity stationary phase (e.g., 5% phenyl methylpolysiloxane) |
| Injector Temperature | 250 °C |
| Oven Temperature Program | A temperature gradient, for example, starting at 100 °C and ramping up to 280 °C |
| Carrier Gas | Helium or Nitrogen |
| Detector | Flame Ionization Detector (FID) or Electron Capture Detector (ECD) |
| Expected Outcome | A sharp, symmetrical peak for the pure compound at a specific retention time. |
Computational and Theoretical Studies on 4 Trifluoromethoxy Phenyl Methyl Acetate
Quantum Chemical Investigations of Electronic Structure and Energetics
Quantum chemical methods are fundamental tools for elucidating the electronic structure and energetic properties of molecules from first principles. These computational techniques solve approximations of the Schrödinger equation to provide detailed insights into molecular geometry, stability, and reactivity. For a molecule like [4-(Trifluoromethoxy)phenyl]methyl acetate (B1210297), these investigations can reveal the influence of the electron-withdrawing trifluoromethoxy group and the ester functionality on the electronic properties of the benzene (B151609) ring.
Density Functional Theory (DFT) Calculations for Geometry Optimization and Vibrational Frequencies
Density Functional Theory (DFT) is a powerful and widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. researchgate.net A primary application of DFT is geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. nih.gov This process computationally explores the potential energy surface of the molecule to find a minimum, yielding precise information on bond lengths, bond angles, and dihedral angles.
Once the optimized geometry is obtained, vibrational frequency calculations are typically performed. These calculations serve two main purposes: first, to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies), and second, to predict the molecule's infrared (IR) and Raman spectra. researchgate.net Each calculated vibrational mode corresponds to a specific molecular motion, such as the stretching or bending of bonds.
Table 1: Representative Theoretical Data from DFT Geometry Optimization of a Substituted Benzene Derivative. This table is illustrative and does not represent actual calculated data for [4-(Trifluoromethoxy)phenyl]methyl acetate.
| Structural Parameter | Description | Typical Calculated Value |
|---|---|---|
| C-C (ring) | Aromatic carbon-carbon bond length | ~1.39 Å |
| C-O (ether) | Bond length between aromatic carbon and ether oxygen | ~1.36 Å |
| O-CF₃ | Bond length between ether oxygen and trifluoromethyl carbon | ~1.42 Å |
| C=O (ester) | Carbonyl bond length in the acetate group | ~1.21 Å |
| C-O-C (ether) | Bond angle of the trifluoromethoxy group | ~118° |
| O=C-O (ester) | Bond angle within the acetate group | ~125° |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. youtube.comlibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.
The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, while the LUMO energy relates to the electron affinity and electrophilicity. pku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap implies that the molecule is more polarizable and reactive. For this compound, FMO analysis would clarify how the substituents tune the electronic properties and reactivity of the aromatic system. rsc.org
Table 2: Illustrative Frontier Molecular Orbital Energies. This table is illustrative and does not represent actual calculated data for this compound.
| Parameter | Description | Hypothetical Value (eV) |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -7.5 |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 |
| Energy Gap (ΔE) | LUMO-HOMO Energy Difference | 6.3 |
Topological Analysis of Electron Density (e.g., AIM Charges, Electrostatic Potential Maps)
The topological analysis of electron density, based on Richard Bader's Quantum Theory of Atoms in Molecules (AIM), provides a rigorous definition of atoms and chemical bonds within a molecule. This method analyzes the gradient of the electron density to partition the molecule into atomic basins. By integrating properties within these basins, one can calculate atomic charges (AIM charges), which offer a more physically meaningful measure of charge distribution than other methods.
Another valuable tool is the Molecular Electrostatic Potential (MEP) map. An MEP map illustrates the electrostatic potential on the electron density surface of a molecule. It visually identifies regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). These maps are instrumental in predicting sites for electrophilic and nucleophilic attack. For this compound, an MEP map would likely show negative potential around the oxygen atoms of the ester and trifluoromethoxy groups, as well as the fluorine atoms, indicating these as potential sites for interaction with electrophiles or cations.
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide insights into the static properties of a single molecule, molecular modeling and dynamics simulations are used to explore the conformational flexibility and intermolecular interactions of molecules, often in a condensed phase.
Conformational Analysis and Energy Landscapes
Molecules with rotatable single bonds, such as the C-O bond of the trifluoromethoxy group and the C-C and C-O bonds of the benzyl (B1604629) acetate moiety, can exist in multiple spatial arrangements known as conformations. ethz.chresearchgate.net Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers for rotation between them.
Computational methods can systematically scan the rotation of dihedral angles to map out the potential energy landscape. This analysis is crucial as the biological activity and physical properties of a molecule can be highly dependent on its preferred conformation. For instance, studies on similar aryl-OCF₃ systems have shown that the trifluoromethoxy group often prefers a conformation where it is perpendicular to the plane of the phenyl ring rather than coplanar. beilstein-journals.org
Table 3: Hypothetical Relative Energies of this compound Conformers. This table is illustrative and does not represent actual calculated data.
| Conformer | Key Dihedral Angle(s) | Relative Energy (kcal/mol) |
|---|---|---|
| A (Global Minimum) | C(ring)-O-C-F = 90°, C(ring)-C-O-C = 180° | 0.00 |
| B | C(ring)-O-C-F = 0°, C(ring)-C-O-C = 180° | +2.5 |
| C | C(ring)-O-C-F = 90°, C(ring)-C-O-C = 0° | +1.8 |
Intermolecular Interactions and Solvent Effects
The behavior of a molecule is significantly influenced by its interactions with surrounding molecules, whether in a pure liquid, a solid crystal, or in solution. Molecular dynamics (MD) simulations can model the movement and interactions of a large ensemble of molecules over time, providing insights into bulk properties like density and diffusion coefficients. rsc.orgrsc.org
The effect of a solvent on a solute's properties can be modeled either explicitly, by including individual solvent molecules in the simulation, or implicitly, by representing the solvent as a continuous medium with a specific dielectric constant (Polarizable Continuum Model, PCM). acs.org These calculations can predict how properties like conformational equilibrium and electronic structure change in different solvent environments. For a polar molecule like this compound, solvent polarity would be expected to have a notable impact on its dipole moment and conformational preferences.
Theoretical Prediction of Reaction Mechanisms and Transition States
Theoretical and computational chemistry provides powerful tools to investigate the reaction mechanisms of this compound at a molecular level. By modeling the potential energy surface of a reaction, researchers can identify the most probable pathways, characterize transition states, and calculate activation energies, offering insights that complement experimental studies.
Computational Elucidation of Esterification and Hydrolysis Pathways
The formation (esterification) and cleavage (hydrolysis) of the ester bond in this compound are fundamental reactions. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the detailed mechanisms of these processes. rsc.org While direct computational studies on this compound are not extensively documented in publicly available literature, the mechanisms can be inferred from studies on analogous esterification and hydrolysis reactions.
Esterification Pathway: The synthesis of this compound typically involves the reaction of 4-(trifluoromethoxy)phenylmethanol with an acetylating agent. Computational models of similar esterification reactions suggest a nucleophilic acyl substitution mechanism. The key steps, as would be predicted by theoretical calculations, involve:
Protonation of the Acetylating Agent: In acid-catalyzed esterification, the carbonyl oxygen of the acetylating agent (e.g., acetic acid or acetic anhydride) is protonated, increasing the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: The hydroxyl group of 4-(trifluoromethoxy)phenylmethanol acts as a nucleophile, attacking the activated carbonyl carbon.
Tetrahedral Intermediate Formation: This attack leads to the formation of a high-energy tetrahedral intermediate.
Proton Transfer and Elimination: A series of proton transfers and the elimination of a leaving group (e.g., water) results in the formation of the final ester product.
DFT calculations would be employed to map the energy profile of this pathway, identifying the transition state structures and their corresponding activation energies.
Hydrolysis Pathway: The hydrolysis of this compound can proceed via acid-catalyzed or base-catalyzed mechanisms. Computational studies on the hydrolysis of related esters reveal the following potential pathways:
Acid-Catalyzed Hydrolysis: This process is essentially the reverse of acid-catalyzed esterification. The carbonyl oxygen of the ester is protonated, followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfers and elimination of 4-(trifluoromethoxy)phenylmethanol yield acetic acid.
Base-Catalyzed Hydrolysis (Saponification): This pathway involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the 4-(trifluoromethoxy)phenoxide ion as the leaving group, which subsequently abstracts a proton from the newly formed acetic acid.
Computational modeling of these pathways for this compound would provide valuable data on the reaction kinetics and the relative stability of intermediates and transition states.
Understanding Fluorination Mechanisms through Computational Models
While this compound is already fluorinated, computational models are crucial for understanding the mechanisms by which the trifluoromethoxy group is introduced into precursor molecules. The trifluoromethoxy group imparts unique properties, including high lipophilicity and metabolic stability, making its synthesis a topic of significant interest. mdpi.com
Computational studies can be used to investigate various fluorination reactions. For instance, the reaction of a precursor phenol (B47542) with a trifluoromethylating agent can be modeled. DFT calculations can help in understanding the electronic effects of the substituents on the aromatic ring and how they influence the reactivity and regioselectivity of the fluorination process.
Furthermore, computational models can shed light on the stability of the trifluoromethoxy group itself. Studies on the hydrolysis and potential defluorination of related compounds, such as trifluoromethylphenols, have utilized DFT to reveal that the key defluorination step can proceed via an E1cb mechanism, driven by β-elimination. rsc.org Similar computational approaches could be applied to assess the stability of the trifluoromethoxy group in this compound under various conditions.
Quantitative Structure-Property Relationship (QSPR) and Structure-Reactivity Relationship (QSRR) Studies
QSPR and QSRR are computational methodologies that aim to establish mathematical relationships between the structural features of molecules and their physicochemical properties or reactivity. These models are valuable for predicting the behavior of new compounds and for understanding the underlying molecular determinants of a particular property or activity.
Correlating Structural Features with Reactivity Profiles
For this compound, QSRR studies could be employed to correlate its structural descriptors with its reactivity in various chemical transformations. The key structural features of this molecule include the trifluoromethoxy group, the phenyl ring, and the methyl acetate moiety.
Key Structural Descriptors for QSRR Models:
| Descriptor Category | Specific Descriptors | Potential Influence on Reactivity |
| Electronic Descriptors | - Highest Occupied Molecular Orbital (HOMO) energy - Lowest Unoccupied Molecular Orbital (LUMO) energy - Mulliken charges - Electrostatic potential | - HOMO and LUMO energies are related to the molecule's ability to donate or accept electrons, influencing its susceptibility to nucleophilic or electrophilic attack. - Mulliken charges and electrostatic potential maps can indicate the most reactive sites for electrophilic or nucleophilic reactions. |
| Steric Descriptors | - Molecular volume - Molecular surface area - Ovality | - Steric hindrance around the ester group can affect the rate of hydrolysis or other reactions at this site. |
| Topological Descriptors | - Connectivity indices - Wiener index | - These descriptors encode information about the branching and connectivity of the molecule, which can indirectly influence reactivity. |
| Quantum Chemical Descriptors | - Dipole moment - Polarizability | - The dipole moment and polarizability can influence intermolecular interactions and the molecule's behavior in different solvent environments, thereby affecting reaction rates. |
Application of QSRR to this compound:
A hypothetical QSRR study on a series of related phenyl acetate esters could be designed to predict their hydrolysis rates. By calculating a range of structural descriptors for each compound and correlating them with experimentally determined hydrolysis rate constants, a predictive model could be developed. For this compound, the strong electron-withdrawing nature of the trifluoromethoxy group would be expected to have a significant impact on the electronic properties of the phenyl ring and the reactivity of the ester group. A QSRR model would quantify this effect and allow for comparison with other substituted phenyl acetates.
For example, a linear regression model might take the form:
log(k) = c₀ + c₁σ + c₂Eₛ + ...
where:
log(k) is the logarithm of the reaction rate constant.
σ is the Hammett substituent constant (an electronic parameter).
Eₛ is the Taft steric parameter.
c₀, c₁, c₂ are coefficients determined from the regression analysis.
Such models, while predictive, also provide mechanistic insights by revealing which structural features (electronic, steric, etc.) are the most important in controlling the reactivity of the molecule.
This compound as a Versatile Synthetic Building Block
This compound is a valuable building block in organic synthesis, primarily due to the presence of the trifluoromethoxy group attached to a phenyl ring. The trifluoromethoxy group (–OCF3) is an increasingly important substituent in the design of bioactive molecules and advanced materials. beilstein-journals.orgmdpi.com Its unique properties, such as high lipophilicity and strong electron-withdrawing nature, can significantly influence the biological activity and physicochemical characteristics of a parent compound. mdpi.comnbinno.com
The incorporation of fluorine-containing groups is a well-established strategy in modern drug design and agrochemical development. researchgate.net The trifluoromethoxy group, in particular, is known to enhance metabolic stability and improve membrane permeability of molecules, which are desirable traits for both pharmaceuticals and agrochemicals. nbinno.com Consequently, this compound serves as a readily available precursor that introduces the trifluoromethoxy-phenyl motif into more complex molecular architectures.
The trifluoromethoxy group is a key feature in a number of successful pharmaceutical drugs. researchgate.netresearchgate.net While specific examples detailing the direct use of this compound in the synthesis of marketed drugs are not extensively documented in publicly available literature, its potential as a precursor is evident. The trifluoromethoxy-phenyl moiety is present in various therapeutic agents. For instance, Riluzole, used in the treatment of amyotrophic lateral sclerosis, contains a trifluoromethoxy-aniline core, which could potentially be derived from a precursor like this compound through a series of functional group transformations. researchgate.net
The development of new pharmaceuticals often involves the synthesis of numerous analogs for structure-activity relationship (SAR) studies. rhhz.net The availability of building blocks like this compound facilitates the rapid generation of diverse libraries of compounds containing the desirable trifluoromethoxy-phenyl scaffold for biological screening. The presence of the ester functional group allows for further chemical modifications, enabling the exploration of a wider chemical space in the drug discovery process.
Table 1: Examples of Marketed Pharmaceuticals Containing the Trifluoromethoxy-Phenyl Moiety
| Drug Name | Therapeutic Area |
|---|---|
| Riluzole | Amyotrophic Lateral Sclerosis |
| Delamanid | Tuberculosis |
| Sonidegib | Cancer |
| Pretomanid | Tuberculosis |
This table is for illustrative purposes to highlight the importance of the trifluoromethoxy-phenyl group in pharmaceuticals. researchgate.net
Similar to the pharmaceutical industry, the agrochemical sector increasingly utilizes fluorinated compounds to develop new and effective crop protection agents. beilstein-journals.orgresearchgate.net The trifluoromethoxy group is found in several commercialized agrochemicals, including herbicides, insecticides, and fungicides. researchgate.net The enhanced lipophilicity conferred by the trifluoromethoxy group can improve the penetration of the active ingredient through the waxy cuticles of plants or the exoskeletons of insects, leading to increased efficacy.
This compound can serve as a key intermediate in the synthesis of such agrochemicals. The trifluoromethoxy-phenyl part of the molecule can be incorporated into larger, more complex structures that exhibit pesticidal activity. For example, the synthesis of novel pyrazole-based insecticides has been explored, and precursors containing a trifluoromethyl or trifluoromethoxy-phenyl group are often employed. mdpi.com
Table 2: Examples of Marketed Agrochemicals with a Trifluoromethoxy-Phenyl Group
| Agrochemical Name | Type |
|---|---|
| Novaluron | Insecticide |
| Flometoquin | Pesticide |
| Flucarbazone-sodium | Herbicide |
| Flurprimidol | Herbicide |
This table illustrates the prevalence of the trifluoromethoxy-phenyl moiety in modern agrochemicals. researchgate.net
The unique properties of the trifluoromethoxy group also make it an attractive component in the design of advanced materials. While specific applications of this compound in polymer chemistry or coatings are not widely reported, its potential can be inferred. The incorporation of fluorinated groups into polymers can lead to materials with low surface energy, high thermal stability, and enhanced chemical resistance.
For instance, monomers derived from this compound could potentially be polymerized to create specialty polymers with tailored properties. These polymers might find use in applications such as hydrophobic coatings, low-dielectric constant materials for microelectronics, or advanced liquid crystal displays. The trifluoromethoxy group's contribution to lipophilicity and stability could be advantageous in developing durable and high-performance materials.
Derivatization and Functionalization Reactions for Chemical Diversification
The chemical structure of this compound offers two primary sites for further chemical modification: the ester moiety and the aromatic ring. This allows for a wide range of derivatization and functionalization reactions, leading to a diverse array of new chemical entities.
The methyl ester group in this compound is a versatile functional handle that can be readily transformed into other functional groups.
Amidation: The ester can be converted to an amide by reaction with an amine. This reaction is typically carried out by heating the ester with the desired amine, sometimes in the presence of a catalyst. This transformation allows for the introduction of a wide variety of substituents (R-groups from the amine) and the formation of a stable amide linkage, which is a common feature in many biologically active molecules.
Reduction to Alcohol: The ester can be reduced to the corresponding primary alcohol, [4-(trifluoromethoxy)phenyl]methanol, using a suitable reducing agent such as lithium aluminum hydride (LiAlH4). This alcohol can then serve as a starting material for a host of other transformations, including oxidation to the aldehyde, conversion to halides, or etherification.
Table 3: Potential Transformations of the Ester Moiety
| Reaction | Reagent(s) | Product Functional Group |
|---|---|---|
| Amidation | R-NH2 | Amide |
| Reduction | LiAlH4 | Primary Alcohol |
The benzene ring of this compound can undergo functionalization through various aromatic substitution reactions. The trifluoromethoxy group is a deactivating, meta-directing group for electrophilic aromatic substitution. youtube.com This is due to its strong electron-withdrawing inductive effect, which reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. youtube.com
Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and Friedel-Crafts acylation can be performed on the aromatic ring. masterorganicchemistry.comwikipedia.org Due to the directing effect of the trifluoromethoxy group, the incoming electrophile will predominantly add to the meta position relative to the trifluoromethoxy group. The presence of the acetate group, which is also deactivating and meta-directing, will further influence the regioselectivity of the reaction.
Organometallic Reactions: The aromatic ring can also be functionalized using organometallic cross-coupling reactions. For this to occur, a leaving group, such as a bromine or iodine atom, would first need to be introduced onto the ring via electrophilic halogenation. The resulting aryl halide can then participate in reactions like Suzuki, Heck, or Sonogashira couplings to form new carbon-carbon bonds, allowing for the construction of more complex molecular frameworks.
Q & A
Basic: What are the key physicochemical properties of [4-(Trifluoromethoxy)phenyl]methyl acetate, and how do they influence experimental design?
Answer:
- Molecular Formula : C₁₀H₉F₃O₃; Molecular Weight : 234.17 g/mol .
- Storage : Requires refrigeration (2–8°C) to prevent hydrolysis or thermal degradation .
- Structural Features : The trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing, influencing reactivity in electrophilic substitution reactions. This group enhances metabolic stability compared to non-fluorinated analogs .
- Methodological Note : When designing solubility tests, prioritize polar aprotic solvents (e.g., DMF, DMSO) due to the compound’s hydrophobic aromatic core.
Basic: What synthetic methodologies are recommended for laboratory-scale preparation of this compound?
Answer:
- Core Route : Esterification of 4-(trifluoromethoxy)benzyl alcohol with acetic anhydride under catalytic acidic conditions (e.g., H₂SO₄) .
- Alternative : Williamson ether synthesis, using 4-(trifluoromethoxy)phenol and methyl bromoacetate in anhydrous THF with K₂CO₃ as a base (yield: ~65%) .
- Critical Steps :
- Use anhydrous solvents to avoid side reactions (e.g., hydrolysis of the trifluoromethoxy group).
- Monitor reaction progress via TLC (Rf ≈ 0.5 in hexane:ethyl acetate 3:1) .
Advanced: How does the trifluoromethoxy group affect the electronic environment of the benzene ring, and what are the implications for nucleophilic/electrophilic reactions?
Answer:
- Electronic Effects : The -OCF₃ group is meta-directing due to its electron-withdrawing nature (inductive effect dominates over resonance). This reduces electron density at the para position, making electrophilic substitution challenging .
- Reactivity Implications :
- Nucleophilic Aromatic Substitution (NAS) : Requires strong electron-deficient aromatic systems. Use activating agents like NaH or LDA to deprotonate intermediates .
- Oxidation : The methyl acetate side chain can be oxidized to carboxylic acid derivatives using KMnO₄ in acidic conditions .
Advanced: What computational strategies are effective for modeling the interaction of this compound with biological targets?
Answer:
- Docking Studies : Use software like AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450 isoforms). The trifluoromethoxy group’s hydrophobicity enhances binding affinity to hydrophobic pockets .
- DFT Calculations : Analyze electron density maps to predict regioselectivity in reactions. Basis sets like B3LYP/6-31G* are suitable for modeling fluorine interactions .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
- Case Study : Conflicting reports on antimicrobial efficacy may arise from assay variability (e.g., broth microdilution vs. disk diffusion).
- Resolution Steps :
- Standardize testing conditions (e.g., Mueller-Hinton agar for bacteria).
- Validate purity via HPLC (>95%) to exclude impurities as confounding factors .
- Compare with structurally similar controls (e.g., fluoxetine derivatives) to isolate the -OCF₃ group’s contribution .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- NMR : ¹H NMR (CDCl₃) shows characteristic signals: δ 2.1 ppm (acetate methyl), δ 5.1 ppm (benzyl CH₂), δ 7.2–7.5 ppm (aromatic protons) .
- Mass Spectrometry : ESI-MS (positive mode) exhibits [M+H]⁺ peak at m/z 235.1 .
- Elemental Analysis : Confirm %C (51.29%), %H (3.88%), %F (24.33%) .
Advanced: What pharmacological mechanisms are hypothesized for this compound based on its structural analogs?
Answer:
- Putative Targets :
- Serotonin Reuptake Inhibition : Structural similarity to fluoxetine suggests potential interaction with SERT transporters. In vitro assays using HEK293 cells transfected with hSERT are recommended .
- Anti-Inflammatory Activity : The acetate moiety may act as a prodrug, releasing 4-(trifluoromethoxy)benzyl alcohol in vivo, which inhibits COX-2 .
Advanced: How does pH and temperature affect the stability of this compound in aqueous solutions?
Answer:
- pH Stability : Hydrolysis occurs rapidly at pH > 8 (t₁/₂ < 1 hr at 25°C). Use phosphate buffers (pH 6–7) for aqueous studies .
- Thermal Degradation : Above 40°C, decomposition yields trifluoromethoxybenzaldehyde (GC-MS monitoring recommended) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
